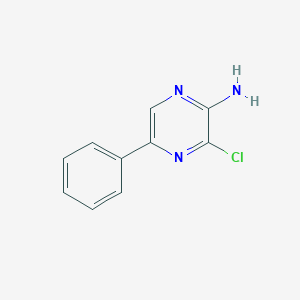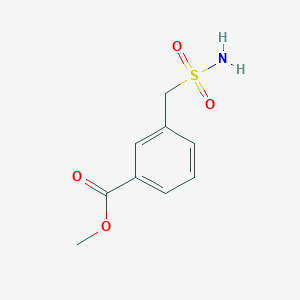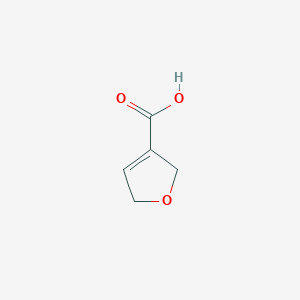![molecular formula C7H6F2O3S B3373315 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid CAS No. 1000932-45-5](/img/structure/B3373315.png)
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid
Descripción general
Descripción
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid is a chemical compound with the CAS Number: 1000932-45-5 . It has a molecular weight of 208.19 . The IUPAC name for this compound is 5-{[(difluoromethyl)sulfanyl]methyl}-2-furoic acid . It is typically stored at temperatures below -10°C . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2O3S/c8-7(9)13-3-4-1-2-5(12-4)6(10)11/h1-2,7H,3H2,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at temperatures below -10°C . The compound has a molecular weight of 208.19 .Aplicaciones Científicas De Investigación
5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various compounds, such as 2-amino-3-hydroxy-5-methyl-4-thiazolecarboxylic acid, which is a potential antimicrobial agent. It has also been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazole derivatives, which are potential anticancer agents. Additionally, this compound has been used in the synthesis of various organosulfur compounds, such as sulfonamides, which are potential anti-inflammatory agents.
Mecanismo De Acción
The mechanism by which 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid exerts its effects in various scientific research fields is not yet fully understood. However, it is believed that its sulfonyl group is responsible for its reactivity and ability to form various heterocyclic compounds. Additionally, its carboxylic acid group is believed to be responsible for its ability to form various organosulfur compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to have potential applications in various scientific research fields, such as in the synthesis of various compounds, which may have implications for their potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its two-step synthesis process is relatively straightforward. Additionally, its sulfonyl group provides a high degree of reactivity, allowing for the synthesis of various compounds. However, there are several limitations to its use in laboratory experiments. It is a highly toxic compound and should be handled with care. Additionally, its carboxylic acid group is relatively unstable and can easily decompose, making it difficult to store for long periods of time.
Direcciones Futuras
Given its potential applications in various scientific research fields, there are several potential future research directions for 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its use in the synthesis of various compounds, such as heterocyclic compounds and organosulfur compounds, and into the development of more efficient and cost-effective synthetic routes for its production.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-(difluoromethylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9)13-3-4-1-2-5(12-4)6(10)11/h1-2,7H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJDUFZQRQXIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)
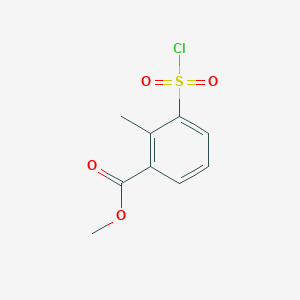
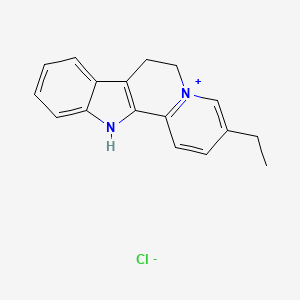

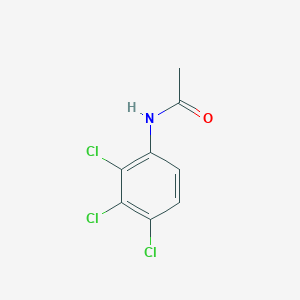
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
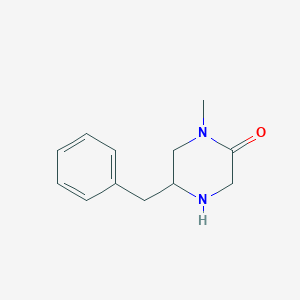
![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)
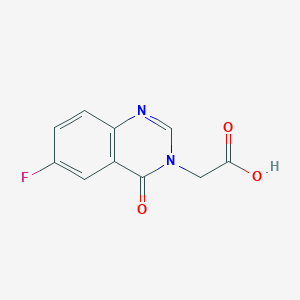
![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)
